3-Mercaptopropyltrichlorosilane
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Overview
Description
3-Mercaptopropyltrichlorosilane is an organosilicon compound with the chemical formula HS(CH₂)₃SiCl₃. It is a clear, colorless to light yellow liquid with a slightly unpleasant odor. This compound is known for its bifunctional nature, possessing both a reactive mercapto group and a hydrolyzable trichlorosilyl group. It is widely used in various applications, including surface modification, coupling agents, and as a precursor for the synthesis of other organosilicon compounds .
Preparation Methods
3-Mercaptopropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with sodium hydrosulfide in the presence of a phase transfer catalyst. The reaction is typically carried out in water as a solvent, with heating and stirring to obtain the crude product. The crude product is then dried, filtered, and distilled to yield the final product .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale production. These methods focus on maximizing yield, reducing production costs, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Comparison with Similar Compounds
3-Mercaptopropyltrichlorosilane can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable in certain conditions.
3-Mercaptopropyltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its high reactivity due to the presence of trichlorosilyl groups, making it suitable for applications requiring strong adhesion and rapid hydrolysis .
Properties
CAS No. |
88334-67-2 |
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Molecular Formula |
C3H7Cl3SSi |
Molecular Weight |
209.6 g/mol |
IUPAC Name |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
InChI Key |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CS |
Origin of Product |
United States |
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